4-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
4-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile is a versatile chemical compound that has garnered significant attention in scientific research due to its intriguing properties. This compound is used in various fields, including drug discovery, organic synthesis, and material science. Its unique structure, which includes a piperidine ring and a pyridine moiety, contributes to its diverse applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.
Attachment of the Pyridine Moiety: The pyridine moiety is introduced through nucleophilic substitution reactions, where a suitable pyridine derivative reacts with the piperidine intermediate.
Sulfonylation and Cyanation: The final steps involve sulfonylation and cyanation to introduce the sulfonyl and nitrile groups, respectively.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced catalysts, controlled reaction conditions, and purification techniques to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
4-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce primary amines .
Scientific Research Applications
4-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile has a wide range of applications in scientific research:
Drug Discovery: This compound is used as a building block in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting specific enzymes or receptors.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules, enabling the construction of various functionalized compounds.
Material Science: The compound’s unique properties make it suitable for use in the development of advanced materials with specific characteristics.
Mechanism of Action
The mechanism of action of 4-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile involves its interaction with molecular targets and pathways within biological systems. The piperidine and pyridine moieties play crucial roles in binding to specific enzymes or receptors, modulating their activity. This compound may inhibit or activate certain pathways, leading to desired biological effects .
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: This compound shares structural similarities with 4-((3-(Pyridin-4-yloxy)piperidin-1-yl)sulfonyl)benzonitrile but contains a pyrrolidine ring instead of a piperidine ring.
Pyrrolidine Derivatives: These compounds also feature a nitrogen-containing heterocycle and are used in various medicinal and synthetic applications.
Uniqueness
This compound stands out due to its combination of a piperidine ring and a pyridine moiety, which imparts unique chemical and biological properties. This structural arrangement enhances its versatility and effectiveness in various applications compared to similar compounds.
Properties
IUPAC Name |
4-(3-pyridin-4-yloxypiperidin-1-yl)sulfonylbenzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S/c18-12-14-3-5-17(6-4-14)24(21,22)20-11-1-2-16(13-20)23-15-7-9-19-10-8-15/h3-10,16H,1-2,11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWLYIPWDTOEQPF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C#N)OC3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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